molecular formula C14H20Cl2NO2P B14601776 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate CAS No. 59149-93-8

2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate

Cat. No.: B14601776
CAS No.: 59149-93-8
M. Wt: 336.2 g/mol
InChI Key: LWCJGUVDKANYFL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of both chloro and phosphonamidate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate typically involves the reaction of 2-chloro-1-(4-chlorophenyl)ethenyl chloride with triethylphosphonamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Hydrolysis: The phosphonamidate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to oxides or reduced forms, respectively.

Scientific Research Applications

2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce chloro and phosphonamidate groups into target molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethyl

Properties

CAS No.

59149-93-8

Molecular Formula

C14H20Cl2NO2P

Molecular Weight

336.2 g/mol

IUPAC Name

N-[[2-chloro-1-(4-chlorophenyl)ethenoxy]-ethylphosphoryl]-N-ethylethanamine

InChI

InChI=1S/C14H20Cl2NO2P/c1-4-17(5-2)20(18,6-3)19-14(11-15)12-7-9-13(16)10-8-12/h7-11H,4-6H2,1-3H3

InChI Key

LWCJGUVDKANYFL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(CC)OC(=CCl)C1=CC=C(C=C1)Cl

Origin of Product

United States

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